molecular formula C10H16O4 B14087461 2-Butenedioic acid (2E)-, 1,4-dipropyl ester CAS No. 14595-35-8

2-Butenedioic acid (2E)-, 1,4-dipropyl ester

Cat. No.: B14087461
CAS No.: 14595-35-8
M. Wt: 200.23 g/mol
InChI Key: DSTWFRCNXMNXTR-AATRIKPKSA-N
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Description

2-Butenedioic acid (2E)-, 1,4-dipropyl ester, also known as di-n-propylfumarate, is an organic compound with the molecular formula C10H16O4. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butenedioic acid (2E)-, 1,4-dipropyl ester typically involves the esterification of fumaric acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Fumaric acid+2Propanol2-Butenedioic acid (2E)-, 1,4-dipropyl ester+Water\text{Fumaric acid} + 2 \text{Propanol} \rightarrow \text{this compound} + \text{Water} Fumaric acid+2Propanol→2-Butenedioic acid (2E)-, 1,4-dipropyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 2-Butenedioic acid (2E)-, 1,4-dipropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

Scientific Research Applications

2-Butenedioic acid (2E)-, 1,4-dipropyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-butenedioic acid (2E)-, 1,4-dipropyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release fumaric acid, which participates in metabolic pathways such as the citric acid cycle. The compound’s effects are mediated through its ability to donate or accept electrons in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

    2-Butenedioic acid (Z)-, 1,4-dipropyl ester: This is the cis-isomer of the compound, differing in the spatial arrangement of the ester groups.

    2-Butynedioic acid, 1,4-dipropyl ester: This compound has a triple bond between the carbon atoms, leading to different reactivity and properties.

Uniqueness: 2-Butenedioic acid (2E)-, 1,4-dipropyl ester is unique due to its trans-configuration, which imparts distinct chemical and physical properties compared to its cis-isomer. The trans-configuration allows for more extended molecular interactions, making it suitable for specific applications in synthesis and industry .

Properties

CAS No.

14595-35-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dipropyl (E)-but-2-enedioate

InChI

InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

DSTWFRCNXMNXTR-AATRIKPKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C(=O)OCCC

Canonical SMILES

CCCOC(=O)C=CC(=O)OCCC

Origin of Product

United States

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